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molecular formula C7H15NO2 B1346960 Ethyl N-ethyl-beta-alaninate CAS No. 23651-62-9

Ethyl N-ethyl-beta-alaninate

Cat. No. B1346960
M. Wt: 145.2 g/mol
InChI Key: CNRWEHBBGLCEHG-UHFFFAOYSA-N
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Patent
US04734418

Procedure details

Dissolved in 500 ml of ethanol was 50 g (0.50 mol) of ethyl acrylate. While stirring the thus-prepared solution while ice cooling, a liquid mixture of 36 g (0.55 mol) of a 70% aqueous solution of ethylamine and 100 ml of ethanol was added dropwise over 3.5 hours. After allowing the reaction to proceed for further 3 hours, the solvents were distilled off. The residue was distilled under reduced pressure to obtain 50.5 g of the intended product as colorless liquid (yield: 70%).
Quantity
50 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Three
Yield
70%

Identifiers

REACTION_CXSMILES
[C:1]([O:5][CH2:6][CH3:7])(=[O:4])[CH:2]=[CH2:3].[CH2:8]([NH2:10])[CH3:9]>C(O)C>[CH2:8]([NH:10][CH2:3][CH2:2][C:1]([O:5][CH2:6][CH3:7])=[O:4])[CH3:9]

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
C(C=C)(=O)OCC
Step Two
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
While stirring the thus-prepared solution while ice cooling
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise over 3.5 hours
Duration
3.5 h
CUSTOM
Type
CUSTOM
Details
the reaction
DISTILLATION
Type
DISTILLATION
Details
the solvents were distilled off
DISTILLATION
Type
DISTILLATION
Details
The residue was distilled under reduced pressure

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C)NCCC(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 50.5 g
YIELD: PERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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